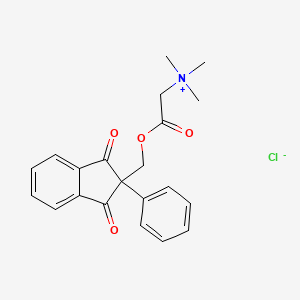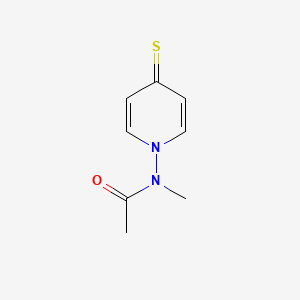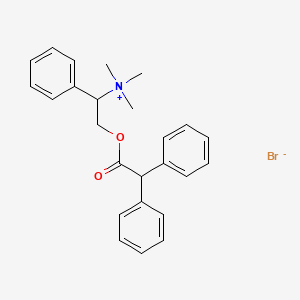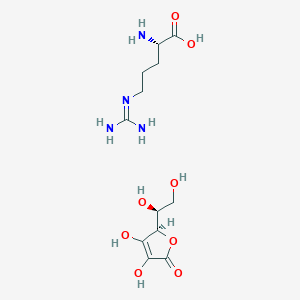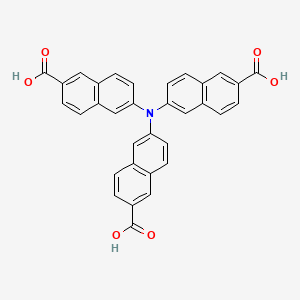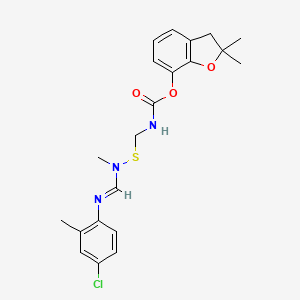
5-Methoxyindole-1-carbaldehyde diethyl acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxyindole-1-carbaldehyde diethyl acetal is a chemical compound with the molecular formula C14H19NO3. It is a derivative of indole, a significant heterocyclic system found in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyindole-1-carbaldehyde diethyl acetal typically involves the reaction of 5-methoxyindole-1-carbaldehyde with diethyl acetaldehyde under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, and requires careful control of temperature and reaction time to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to maintain consistent quality and yield. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxyindole-1-carbaldehyde diethyl acetal can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of indole-3-carboxaldehyde derivatives.
Reduction: Reduction reactions can produce indole-1-carbaldehyde derivatives with reduced functional groups.
Substitution: Substitution reactions can result in the formation of various substituted indole derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Methoxyindole-1-carbaldehyde diethyl acetal has several scientific research applications, including:
Chemistry: It serves as a reactant in the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators.
Biology: The compound is used in the preparation of fluorescent neuroactive probes for brain imaging, aiding in the study of neurological functions.
Medicine: It is involved in the preparation of inhibitors for the C-terminal domain of RNA polymerase II, which can be used in the treatment of various diseases.
Industry: The compound is utilized in the synthesis of imidazopyridines and imidazobenzothiazoles, which have applications in the pharmaceutical and agrochemical industries.
Mecanismo De Acción
5-Methoxyindole-1-carbaldehyde diethyl acetal is similar to other indole derivatives, such as 5-methoxyindole-3-carboxaldehyde and various substituted indoles. its unique structure and functional groups make it distinct in terms of reactivity and potential applications. The presence of the diethyl acetal group, in particular, provides specific chemical properties that differentiate it from other indole derivatives.
Comparación Con Compuestos Similares
5-Methoxyindole-3-carboxaldehyde
Various substituted indoles (e.g., 5-methoxyindole-2-carboxaldehyde, 5-methoxyindole-4-carboxaldehyde)
Imidazopyridines
Imidazobenzothiazoles
Is there anything specific you would like to know more about regarding this compound?
Propiedades
Fórmula molecular |
C14H19NO3 |
|---|---|
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
1-(diethoxymethyl)-5-methoxyindole |
InChI |
InChI=1S/C14H19NO3/c1-4-17-14(18-5-2)15-9-8-11-10-12(16-3)6-7-13(11)15/h6-10,14H,4-5H2,1-3H3 |
Clave InChI |
GDJBQTBJMJKFPR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(N1C=CC2=C1C=CC(=C2)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




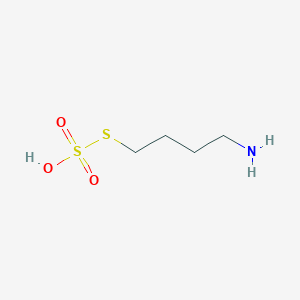
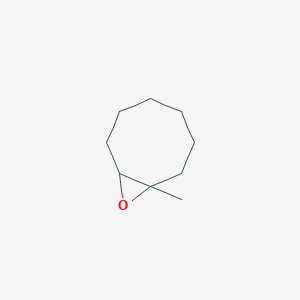
![(1S,2R,5R,6S,7S,8R,9R,11R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B15342450.png)
